Ethyl 2-ethoxypiperidine-1-carboxylate
Description
Ethyl 2-ethoxypiperidine-1-carboxylate is a piperidine derivative characterized by an ethoxy substituent at the 2-position and a carbamate group at the 1-position of the piperidine ring. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, often serving as intermediates in pharmaceuticals, agrochemicals, or materials science .
Properties
CAS No. |
161868-45-7 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-ethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-3-13-9-7-5-6-8-11(9)10(12)14-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
VJMXRSVINBRXTL-UHFFFAOYSA-N |
SMILES |
CCOC1CCCCN1C(=O)OCC |
Canonical SMILES |
CCOC1CCCCN1C(=O)OCC |
Synonyms |
1-Piperidinecarboxylicacid,2-ethoxy-,ethylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-azidopiperidine-1-carboxylate
- Substituents : Azido group (-N₃) at the 4-position.
- Key Differences : The azido group confers high reactivity for click chemistry applications, unlike the ethoxy group in Ethyl 2-ethoxypiperidine-1-carboxylate, which is more chemically inert. This makes the azido derivative a preferred building block in drug discovery .
Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6)
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS 1034617-86-1)
- Substituents : Pyrimidine ring at the 2-position and hydroxylated piperidine.
Ethyl 1-Boc-piperidine-2-carboxylate
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
- Synthesis: Derived from ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate via hydrogenation with Raney nickel. Yields 86% as a diastereomeric mixture .
- Reactivity : The ketone group at the 2-position enables further reductions or nucleophilic additions, contrasting with the ethoxy group’s stability in this compound.
Ethyl 4-azidopiperidine-1-carboxylate
- Synthesis : Sourced from Pfizer, likely via azide substitution. Its azido group participates in Huisgen cycloaddition for triazole formation, a feature absent in ethoxy analogs .
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